Ethyl 6-fluoro-2-naphthoate

描述

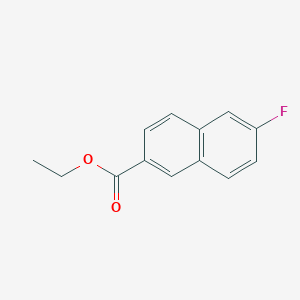

Ethyl 6-fluoro-2-naphthoate: is an organic compound with the molecular formula C13H11FO2 It is a derivative of naphthalene, where the ethyl ester group is attached to the 2-position and a fluorine atom is attached to the 6-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluoro-2-naphthoate typically involves the esterification of 6-fluoro-2-naphthoic acid. One common method is to react 6-fluoro-2-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also help in monitoring and optimizing the reaction parameters.

化学反应分析

Types of Reactions: Ethyl 6-fluoro-2-naphthoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form 6-fluoro-2-naphthoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 6-fluoro-2-naphthol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: 6-fluoro-2-naphthoic acid.

Reduction: 6-fluoro-2-naphthol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

Ethyl 6-fluoro-2-naphthoate serves as a crucial building block in the synthesis of various pharmaceuticals. The presence of fluorine in its structure often leads to improved pharmacokinetic properties, such as increased metabolic stability and enhanced bioavailability.

Key Uses in Drug Development:

- Synthesis of Active Pharmaceutical Ingredients (APIs): The compound is utilized in the preparation of APIs that exhibit enhanced therapeutic effects due to its fluorinated nature .

- Drug Discovery: this compound is explored as a lead compound for developing new drugs, particularly those targeting specific biological pathways or diseases.

Agrochemical Applications

In the agrochemical sector, this compound is employed in formulating pesticides and herbicides. The incorporation of fluorine into these compounds often results in improved efficacy and stability.

Key Uses in Agrochemicals:

- Pesticide Formulation: Its derivatives are used to enhance the effectiveness of pesticide formulations, allowing for lower application rates while maintaining efficacy .

- Herbicide Development: The compound's unique properties contribute to the development of novel herbicides that can target specific weeds without harming crops .

Chemical Manufacturing

This compound is also significant in chemical manufacturing, where it acts as an intermediate for producing various specialty chemicals.

Applications in Chemical Synthesis:

- Intermediate for Specialty Chemicals: It is used as a precursor for synthesizing other organic compounds, including biaryl compounds and esters through various coupling reactions .

- Dyes and Pigments: The compound's derivatives find applications in the production of specialty dyes and pigments due to their vibrant colors and stability under various conditions.

Research Insights and Case Studies

Recent studies have highlighted the versatility of this compound in various chemical reactions:

Case Study: Asymmetric Fluorination

A notable research study demonstrated the use of this compound in asymmetric fluorination reactions, showcasing its ability to produce enantiomerically enriched products with high selectivity. This application is particularly relevant for synthesizing chiral drugs that require specific stereochemistry for optimal efficacy .

Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of APIs | Enhanced therapeutic properties |

| Agrochemicals | Pesticide and herbicide formulation | Improved efficacy and stability |

| Chemical Manufacturing | Intermediate for specialty chemicals | Versatile precursor for various compounds |

作用机制

The mechanism of action of ethyl 6-fluoro-2-naphthoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context in which it is used.

相似化合物的比较

Ethyl 2-naphthoate: Lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.

6-fluoro-2-naphthoic acid: The carboxylic acid analog of ethyl 6-fluoro-2-naphthoate.

6-fluoro-2-naphthol: The alcohol analog, which can be formed through reduction reactions.

Uniqueness: this compound is unique due to the presence of both the ethyl ester group and the fluorine atom. This combination imparts specific chemical properties, such as increased lipophilicity and potential for unique interactions with biological targets. The fluorine atom can also influence the compound’s reactivity and stability, making it distinct from its non-fluorinated analogs.

生物活性

Ethyl 6-fluoro-2-naphthoate is a fluorinated naphthalene derivative that has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 6-position of the naphthalene ring, which influences its reactivity and biological interactions. The molecular formula is , and it features an ethyl ester functional group that enhances its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.23 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, which can modulate metabolic pathways. This compound may interact with specific enzymes, altering their activity and influencing biological processes .

- Receptor Binding : The compound's structure allows it to bind to various biological receptors, potentially affecting signal transduction pathways. This interaction can lead to therapeutic effects in conditions such as cancer or inflammation .

- Anticancer Activity : Preliminary studies suggest that naphthalene derivatives exhibit anticancer properties, particularly against colon carcinoma cell lines. The presence of fluorine may enhance these effects by increasing the compound's lipophilicity, facilitating cellular uptake.

Study on Anticancer Properties

A study investigated the effects of this compound on human colon carcinoma cells. The results indicated that treatment with this compound resulted in significant inhibition of cell proliferation, with IC50 values suggesting potent activity against cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that this compound could inhibit specific metabolic enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions in therapeutic contexts .

Synthesis and Modification

The synthesis of this compound involves several steps, including the introduction of the fluorine atom via electrophilic aromatic substitution methods. Modifications to this compound have been explored to enhance its biological activity further by altering functional groups or substituent positions on the naphthalene ring .

Applications in Drug Development

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals and agrochemicals. Its enhanced biological activity due to fluorination makes it a valuable building block for developing new therapeutic agents targeting various diseases, including cancer and inflammatory disorders .

属性

IUPAC Name |

ethyl 6-fluoronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJYDGYMUGPRED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00739060 | |

| Record name | Ethyl 6-fluoronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702640-90-2 | |

| Record name | Ethyl 6-fluoronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。